molecular formula CH3O3S- B1592628 Sodium Hydroxymethanesulfinate Dihydrate CAS No. 6035-47-8

Sodium Hydroxymethanesulfinate Dihydrate

Cat. No. B1592628
M. Wt: 95.10 g/mol
InChI Key: SBGKURINHGJRFN-UHFFFAOYSA-M
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Patent
US07365061B2

Procedure details

To a stirred solution of 1,2-bis(bromomethyl)benzene (15 g, 56.8 mmol) in N,N-dimethylformamide (100 mL) at 0° C. was added tetrabutylammonium bromide (3.66 g, 11.4 mmol), followed by sodium hydroxymethane sulfinate dihydrate (17.5 g, 113.6 mmol) in one portion. The resulting suspension was stirred at 0° C. for 7 h under nitrogen and then at room temperature for 10 h. Water (250 mL) was added and after 30 min the reaction mixture was diluted with diethyl ether. The organic layer was washed with water twice. The aqueous layer was extracted with diethyl ether twice more. The combined organic layers were dried over anhydrous magnesium sulfate and evaporated under vacuum to yield the title compound (purity 80%). 13C NMR (400 MHz, CDCl3) δ 133.8, 130.0, 128.6, 127.9, 125.9, 125.7, 63.0, 57.0. 1H NMR (400 MHz, CDCl3) δ 7.20-7.41 (m, 4H), 5.31 (d, J=13.6 Hz, 1H), 4.97 (d, J=13.6 Hz, 1H), 4.42 (d, J=15.4 Hz, 1H), 3.56 (d, J=15.4 Hz, 1H). MS [M+H]+, 169.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
catalyst
Reaction Step One
Name
sodium hydroxymethane sulfinate dihydrate
Quantity
17.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9]Br.O.O.OC[S:15]([O-:17])=[O:16].[Na+].O>CN(C)C=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)C>[CH2:9]1[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:2][S:15](=[O:16])[O:17]1 |f:1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CBr
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3.66 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
sodium hydroxymethane sulfinate dihydrate
Quantity
17.5 g
Type
reactant
Smiles
O.O.OCS(=O)[O-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 7 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 10 h
Duration
10 h
WASH
Type
WASH
Details
The organic layer was washed with water twice
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether twice more
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1OS(CC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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